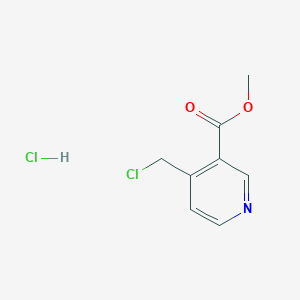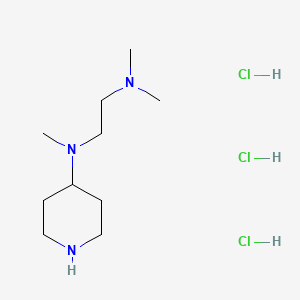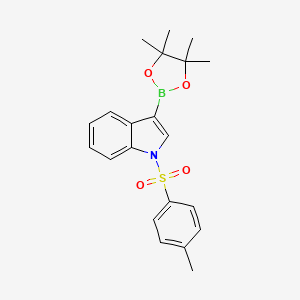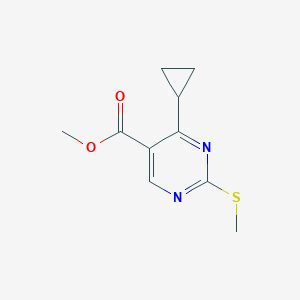
Methyl 4-(chloromethyl)nicotinate hydrochloride
説明
“Methyl 4-(chloromethyl)nicotinate hydrochloride” is a chemical compound with the CAS Number: 1159826-53-5 . It has a molecular weight of 222.07 and its molecular formula is C8H9Cl2NO2 .
Molecular Structure Analysis
The molecular structure of “Methyl 4-(chloromethyl)nicotinate hydrochloride” is represented by the linear formula: C8H9Cl2NO2 .Physical And Chemical Properties Analysis
“Methyl 4-(chloromethyl)nicotinate hydrochloride” is a solid at room temperature . It has a molecular weight of 222.07 g/mol .科学的研究の応用
Cutaneous Blood Flow and Erythema
Methyl nicotinate, a derivative of nicotinic acid, has been studied for its effects on cutaneous blood flow and erythema. Wilkin et al. (1985) examined the mechanism behind the erythema caused by topically applied methyl nicotinate in humans. They found that certain drugs like indomethacin, ibuprofen, and aspirin, which inhibit prostaglandin bioformation, significantly suppressed the cutaneous vascular response to methyl nicotinate (Wilkin et al., 1985).
Metabolic Studies
Research by Shibata and Matsuo (1989) focused on the correlation between niacin equivalent intake and urinary excretion of metabolites like N'-methyl-4-pyridone-3-carboxamide, a major metabolite of nicotinamide and nicotinic acid. This study highlights the metabolic processing of compounds related to nicotinic acid (Shibata & Matsuo, 1989).
Skin Penetration and Sensitivity
Issachar et al. (1998) investigated the correlation between the percutaneous penetration of methyl nicotinate and sensitive skin, using laser Doppler imaging. They found significant differences in skin response to methyl nicotinate between individuals with sensitive and normal skin, suggesting increased penetration of water-soluble chemicals in sensitive skin individuals (Issachar et al., 1998).
Antinociceptive Activity
Erharuyi et al. (2015) synthesized methyl nicotinate and evaluated its antinociceptive activity. They found that methyl nicotinate exhibited effective peripheral and central antinociceptive activity in mice (Erharuyi et al., 2015).
Epigenetic Remodeling in Cancer
Ulanovskaya, Zuhl, and Cravatt (2013) discussed the role of Nicotinamide N-methyltransferase (NNMT) in cancer, noting how NNMT overexpression in cancer cells leads to alterations in the methylation landscape, including the production of 1-methylnicotinamide. This research provides insights into the link between metabolic enzymes and epigenetic changes in cancer cells (Ulanovskaya et al., 2013).
Biosynthesis of N 1-methyl-4-pyridone-3-carboxamide
Quinn and Greengard (1966) reported on the biosynthesis of N 1-Methyl-4-pyridone-3-carboxamide, a metabolite of nicotinic acid and nicotinamide, in the liver. This study contributes to understanding the metabolic pathways of nicotinic acid derivatives (Quinn & Greengard, 1966).
Topical Application for Peripheral Blood Collection
Zhu et al. (2022) explored the use of methyl nicotinate solution in enhancing peripheral blood collection. They found that local application of methyl nicotinate significantly increased blood flow in the earlobe, suggesting its potential use in improving peripheral blood collection methods (Zhu et al., 2022).
Safety And Hazards
“Methyl 4-(chloromethyl)nicotinate hydrochloride” is classified as a dangerous substance. The hazard statements associated with it are H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
特性
IUPAC Name |
methyl 4-(chloromethyl)pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)7-5-10-3-2-6(7)4-9;/h2-3,5H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSNROUQNZMZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679356 | |
| Record name | Methyl 4-(chloromethyl)pyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(chloromethyl)nicotinate hydrochloride | |
CAS RN |
1159826-53-5 | |
| Record name | Methyl 4-(chloromethyl)pyridine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![tert-Butyl (6-bromofuro[3,2-b]pyridin-2-yl)methylcarbamate](/img/structure/B1393113.png)
![N-(6-Iodo-2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B1393114.png)